molecular formula C16H16N6O B12170694 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide

Cat. No.: B12170694
M. Wt: 308.34 g/mol
InChI Key: QSNURHLHKWJCEO-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common synthetic route includes the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with a benzamide derivative under suitable conditions to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

    Coupling Reactions: The benzamide moiety can undergo coupling reactions with other aromatic compounds using catalysts like palladium.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can introduce new functional groups onto the tetrazole or benzamide moieties .

Scientific Research Applications

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate the target proteins, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar compounds to 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide include other tetrazole derivatives such as:

  • 4-[2-(2H-tetrazol-5-yl)-phenyl]benzamide
  • 4-[2-(1H-tetrazol-5-yl)-pyridin-3-yl]benzamide

These compounds share the tetrazole ring structure but differ in the substituents attached to the ring. The unique combination of the tetrazole ring with the benzamide and pyridine moieties in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C16H16N6O/c1-11(2)22-20-15(19-21-22)12-3-5-13(6-4-12)16(23)18-14-7-9-17-10-8-14/h3-11H,1-2H3,(H,17,18,23)

InChI Key

QSNURHLHKWJCEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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